molecular formula C13H9F6N5O4 B5046406 N-(2-nitrophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

N-(2-nitrophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Cat. No.: B5046406
M. Wt: 413.23 g/mol
InChI Key: VSTLQLCNUJGJCI-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine: is a complex organic compound characterized by the presence of a triazine ring substituted with nitrophenyl and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution with Trifluoroethoxy Groups:

    Attachment of the Nitrophenyl Group: The final step involves the nucleophilic aromatic substitution of the remaining chlorine atom on the triazine ring with 2-nitroaniline under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium ethoxide (NaOEt) or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to N-(2-aminophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine.

    Substitution: Introduction of various functional groups depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the nitrophenyl group suggests potential interactions with biological molecules.

Medicine

In medicine, the compound or its derivatives might be investigated for their pharmacological properties, including anti-inflammatory or antimicrobial activities. The trifluoroethoxy groups could enhance the bioavailability and metabolic stability of the compound.

Industry

In industrial applications, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a component in specialty coatings and adhesives.

Mechanism of Action

The mechanism by which N-(2-nitrophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The nitrophenyl group could participate in π-π interactions or hydrogen bonding, while the trifluoroethoxy groups might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-nitrophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine: Similar structure but with methoxy groups instead of trifluoroethoxy groups.

    N-(2-aminophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine: Reduction product of the original compound.

    N-(4-nitrophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine: Positional isomer with the nitro group at the 4-position.

Uniqueness

The presence of both nitrophenyl and trifluoroethoxy groups in N-(2-nitrophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine makes it unique. The trifluoroethoxy groups provide enhanced stability and lipophilicity, while the nitrophenyl group offers potential for various chemical modifications and biological interactions.

This compound’s unique combination of functional groups and its potential for diverse applications make it a valuable subject for further research and development.

Properties

IUPAC Name

N-(2-nitrophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F6N5O4/c14-12(15,16)5-27-10-21-9(22-11(23-10)28-6-13(17,18)19)20-7-3-1-2-4-8(7)24(25)26/h1-4H,5-6H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTLQLCNUJGJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)OCC(F)(F)F)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F6N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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